molecular formula C10H11N2NaO5S B12787694 Sodium (6R-trans)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate CAS No. 40994-22-7

Sodium (6R-trans)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate

Cat. No.: B12787694
CAS No.: 40994-22-7
M. Wt: 294.26 g/mol
InChI Key: PVCIUMOLXPZFHR-SOWVLMPRSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium (6R-trans)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate is a complex organic compound that belongs to the class of beta-lactam antibiotics. These compounds are known for their potent antibacterial properties and are widely used in the treatment of various bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (6R-trans)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate typically involves multiple steps, including the formation of the beta-lactam ring and the introduction of various functional groups. Common reagents used in the synthesis include acetic anhydride, sodium hydroxide, and various amines. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are capable of producing the beta-lactam core structure, which is then chemically modified to yield the final product. The industrial process is designed to be efficient and cost-effective, ensuring a high yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

Sodium (6R-trans)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the beta-lactam ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, each with unique properties and potential applications. These derivatives can be further studied for their antibacterial activity and other biological effects.

Scientific Research Applications

Sodium (6R-trans)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying beta-lactam chemistry and reaction mechanisms.

    Biology: Investigated for its antibacterial properties and effects on bacterial cell walls.

    Medicine: Explored as a potential treatment for bacterial infections, particularly those caused by resistant strains.

    Industry: Utilized in the development of new antibiotics and other pharmaceutical products.

Mechanism of Action

The compound exerts its effects by inhibiting the synthesis of bacterial cell walls. It targets specific enzymes known as penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. By binding to these enzymes, the compound prevents the formation of a functional cell wall, leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other beta-lactam antibiotics such as penicillin, cephalosporin, and carbapenem. These compounds share a common beta-lactam ring structure but differ in their side chains and overall molecular architecture.

Uniqueness

What sets Sodium (6R-trans)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate apart is its unique combination of functional groups, which may confer specific antibacterial properties and resistance to certain bacterial enzymes. This makes it a valuable compound for further research and development in the field of antibiotics.

Properties

CAS No.

40994-22-7

Molecular Formula

C10H11N2NaO5S

Molecular Weight

294.26 g/mol

IUPAC Name

sodium;(6R,7R)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C10H12N2O5S.Na/c1-4(13)17-2-5-3-18-9-6(11)8(14)12(9)7(5)10(15)16;/h6,9H,2-3,11H2,1H3,(H,15,16);/q;+1/p-1/t6-,9-;/m1./s1

InChI Key

PVCIUMOLXPZFHR-SOWVLMPRSA-M

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)[O-].[Na+]

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)N)SC1)C(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.